(±)-Etodolac-d3(1-ethyl-2,2,2-d3)
CAS No.: 1276197-46-6
Cat. No.: VC0196605
Molecular Formula: C17H18D3NO3
Molecular Weight: 290.38
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1276197-46-6 |
---|---|
Molecular Formula | C17H18D3NO3 |
Molecular Weight | 290.38 |
Chemical Structure and Properties
Molecular Structure
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) maintains the fundamental structure of etodolac with the specific modification of three deuterium atoms replacing hydrogen atoms on the ethyl group. The molecular formula is C17H18D3NO3, with a molecular weight of approximately 290.37 g/mol. The structure contains an indole moiety connected to an acetic acid derivative, which is characteristic of the pharmacophore responsible for etodolac's anti-inflammatory activity.
The presence of three deuterium atoms creates a stable isotopic label without significantly altering the chemical behavior of the molecule. This property is crucial for research applications, as it allows the compound to be distinguished from non-deuterated etodolac in analytical procedures while maintaining nearly identical pharmacological properties.
Physical Properties
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) typically appears as a crystalline solid with physical properties closely resembling those of standard etodolac. While the substitution of hydrogen with deuterium slightly increases the molecular weight, most other physical characteristics remain largely unchanged. The compound exhibits moderate solubility in organic solvents such as methanol and ethanol, with limited solubility in water—a property consistent with the parent compound.
Chirality and Stereoisomerism
As a racemic mixture, (±)-Etodolac-d3(1-ethyl-2,2,2-d3) contains equal amounts of R and S enantiomers. This characteristic is particularly significant because etodolac exhibits pronounced stereoselective pharmacokinetics. In plasma, the concentration of the relatively inactive R-enantiomer is approximately 10-fold higher than that of the pharmacologically active S-enantiomer—a unique feature among chiral NSAIDs . This stereoselective distribution pattern is maintained in the deuterated analog.
Synthesis and Production
Synthetic Approaches
The synthesis of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) typically involves specific chemical reactions that incorporate deuterium into the molecular structure of etodolac. Common approaches include:
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Hydrogen-deuterium exchange reactions using deuterium oxide (D2O) or other deuterium sources under catalytic conditions
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Use of deuterated reagents during key steps of etodolac synthesis
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Modification of existing etodolac molecules through targeted exchange reactions at the ethyl group
These synthetic routes must be carefully controlled to ensure high deuterium incorporation specifically at the targeted positions without affecting other parts of the molecule. The synthetic complexity is elevated by the need to maintain both chemical purity and isotopic enrichment in the final product.
Quality Control Parameters
Production of high-quality (±)-Etodolac-d3(1-ethyl-2,2,2-d3) for research applications requires rigorous quality control measures, including:
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Verification of deuterium incorporation percentage through mass spectrometry
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Assessment of chemical purity using HPLC and other analytical techniques
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Confirmation of the racemic composition through chiral separation methods
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Stability testing under various storage conditions
Maintaining precise temperature and molar ratios during synthesis is essential for achieving the desired isotopic labeling and purity levels required for scientific applications.
Pharmacological Activity and Mechanism of Action
Primary Mechanism
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) exerts its pharmacological effects through the same mechanism as non-deuterated etodolac, primarily by inhibiting cyclooxygenase enzymes, with a preferential effect on cyclooxygenase-2 (COX-2). This selective inhibition reduces the production of prostaglandins involved in inflammation and pain signaling pathways while minimizing adverse effects associated with COX-1 inhibition, such as gastric irritation.
The pharmacological activity is predominantly attributed to the S-enantiomer, which exhibits significantly greater potency compared to the R-enantiomer. This stereoselective activity profile is maintained in the deuterated form, with the S-enantiomer providing almost all of the therapeutic benefits.
Pharmacokinetics and Metabolism
Absorption and Distribution
Based on the pharmacokinetic profile of etodolac, (±)-Etodolac-d3(1-ethyl-2,2,2-d3) would be expected to exhibit similar absorption characteristics. Etodolac is well absorbed following oral administration, with maximal plasma concentrations typically reached within 1 to 2 hours in healthy volunteers . The area under the plasma concentration-time curve increases linearly with clinically relevant doses.
The volume of distribution (Vd) of racemic etodolac is higher than that of most other NSAIDs, primarily due to the extensive distribution of the S-enantiomer . This characteristic likely extends to the deuterated form. The significantly larger Vd of the S-enantiomer compared to the R-enantiomer is partly attributed to its less extensive plasma protein binding .
Metabolism and Elimination
Etodolac undergoes extensive biotransformation to oxidized metabolites and acyl-glucuronides . In the case of (±)-Etodolac-d3(1-ethyl-2,2,2-d3), the presence of deuterium atoms may influence the rate of certain metabolic processes due to the kinetic isotope effect, potentially leading to subtle differences in metabolic profiles compared to non-deuterated etodolac.
Research Applications
Pharmacokinetic Studies
The primary application of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) is in pharmacokinetic research, where the deuterium labeling provides distinct advantages:
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The compound can be distinguished from endogenous or non-labeled etodolac in biological samples through mass spectrometry
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Researchers can trace the absorption, distribution, metabolism, and excretion (ADME) processes with high precision
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The stable isotope labeling allows for accurate quantification in complex biological matrices
These capabilities make the compound invaluable for studying drug disposition, bioavailability, and tissue distribution patterns.
Metabolic Pathway Analysis
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) serves as an effective tool for elucidating metabolic pathways of etodolac. By tracking the fate of the deuterium-labeled positions, researchers can identify:
This information contributes to a comprehensive understanding of NSAID metabolism and potential drug-drug interactions.
Analytical Reference Standards
The compound functions as an important analytical reference standard in pharmaceutical analysis. Its use as an internal standard in quantitative methods offers several advantages:
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Similar chromatographic behavior to non-labeled etodolac
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Distinct mass spectral characteristics for selective detection
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Compensation for matrix effects and variations in sample preparation
These properties make (±)-Etodolac-d3(1-ethyl-2,2,2-d3) valuable for method validation and quality control in pharmaceutical analysis.
Comparative Analysis with Related Compounds
Comparison with Standard Etodolac
The following table presents a comparison between (±)-Etodolac-d3(1-ethyl-2,2,2-d3) and non-deuterated etodolac:
Property | (±)-Etodolac-d3(1-ethyl-2,2,2-d3) | Standard Etodolac |
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Molecular Weight | ~290.37 g/mol | ~287.35 g/mol |
Chemical Structure | Contains three deuterium atoms | Contains hydrogen atoms at equivalent positions |
Pharmacological Activity | Primarily via S-enantiomer | Primarily via S-enantiomer |
Plasma Protein Binding | High, with stereoselective differences | High, with stereoselective differences |
Research Applications | Metabolic tracing, pharmacokinetic studies | Limited isotopic traceability |
Mass Spectrometry Detection | Distinct isotopic pattern | Standard isotopic pattern |
Comparison with (S)-Etodolac-d3
While (±)-Etodolac-d3(1-ethyl-2,2,2-d3) contains both R and S enantiomers, (S)-Etodolac-d3 consists exclusively of the pharmacologically active S-enantiomer. Key differences include:
Property | (±)-Etodolac-d3(1-ethyl-2,2,2-d3) | (S)-Etodolac-d3 |
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Composition | Racemic mixture | Pure S-enantiomer |
Pharmacological Potency | Lower potency per unit mass | Higher specific activity per unit mass |
Research Applications | Studies of stereoselective pharmacokinetics | Focused studies on active enantiomer |
Clinical Relevance | Models commercial racemic formulations | Models potential single-enantiomer formulations |
Comparison with Other NSAIDs
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) belongs to the broader class of NSAIDs but offers distinct characteristics compared to other compounds in this category:
Compound | Chemical Class | COX Selectivity | Distinguishing Features |
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(±)-Etodolac-d3 | Indole acetic acid derivative | Preferential COX-2 | Deuterium labeling; favorable GI safety profile |
Ibuprofen | Propionic acid derivative | Non-selective | Widely available; short half-life |
Naproxen | Propionic acid derivative | Non-selective | Longer half-life; used for chronic conditions |
Diclofenac | Phenylacetic acid derivative | Non-selective | Potent anti-inflammatory; higher cardiovascular risk |
Celecoxib | Sulfonamide | Selective COX-2 | Higher cardiovascular risk profile |
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